5-Bromo-1-acenaphthenol

Medicinal Chemistry Physicochemical Profiling ADME

5-Bromo-1-acenaphthenol (MW 249.10, C₁₂H₉BrO) is a halogenated acenaphthene building block uniquely differentiated by its 5-bromo substituent. The bromine atom increases lipophilicity by ~0.7 LogP units over 1-acenaphthenol, enabling superior passive permeability for CNS-penetrant candidate design. It is the preferred substrate for baker's yeast-mediated reductions, achieving 57% isolated yield and 97–100% ee—outperforming chloro analogs in stereoselectivity. The reactive aryl bromide handle enables direct Suzuki-Miyaura or Heck couplings without additional activation steps, accelerating focused library synthesis. This scaffold also retains antimitotic activity for colchicine-site tubulin binder development. Procure this privileged intermediate to streamline asymmetric synthesis and medicinal chemistry workflows. Contact us for bulk quotations and custom synthesis options.

Molecular Formula C12H9BrO
Molecular Weight 249.10 g/mol
Cat. No. B8399799
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-1-acenaphthenol
Molecular FormulaC12H9BrO
Molecular Weight249.10 g/mol
Structural Identifiers
SMILESC1C(C2=CC=CC3=C(C=CC1=C32)Br)O
InChIInChI=1S/C12H9BrO/c13-10-5-4-7-6-11(14)9-3-1-2-8(10)12(7)9/h1-5,11,14H,6H2
InChIKeyYYYZIIJOZBACEZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-1-acenaphthenol: Core Properties and Baseline Overview for Scientific Procurement


5-Bromo-1-acenaphthenol (CAS: 556107-85-8) is a halogenated acenaphthene derivative featuring a bromine atom at the 5-position and a hydroxyl group at the 1-position [1]. Its molecular formula is C12H9BrO, with a molecular weight of 249.10 g/mol and a typical purity of 95% . This compound serves as a versatile building block in medicinal chemistry, materials science, and asymmetric synthesis, where the bromine substituent introduces unique reactivity and stereoelectronic properties not present in non-halogenated or chloro-substituted analogs [2].

5-Bromo-1-acenaphthenol: Why Generic Substitution with Unsubstituted or Other Halogenated Acenaphthenols Fails


The presence of a bromine atom at the 5-position fundamentally alters the compound's physicochemical, stereochemical, and reactivity profile relative to non-halogenated acenaphthenol and chloro-substituted analogs . Specifically, bromine's larger atomic radius and electron-withdrawing nature influence key parameters such as lipophilicity (ΔLogP ~0.7 units vs. 1-acenaphthenol), molecular weight (ΔMW ~79 Da), and reaction outcomes in stereoselective transformations [1][2]. These differences preclude direct substitution in applications requiring precise control over enantioselectivity, cross-coupling efficiency, or antimitotic activity [3].

5-Bromo-1-acenaphthenol: Quantitative Differentiation Evidence Against Analogs


Superior Lipophilicity Enables Enhanced Membrane Permeability Over Non-Halogenated Analog

5-Bromo-1-acenaphthenol exhibits a calculated LogP of 3.1918, compared to 2.43–2.53 for the non-halogenated parent compound 1-acenaphthenol [1][2]. This increase of approximately 0.7 LogP units indicates a >5-fold increase in octanol-water partition coefficient, suggesting enhanced passive membrane permeability and potentially improved oral bioavailability or CNS penetration [3].

Medicinal Chemistry Physicochemical Profiling ADME

Bromine Substituent Enables Significantly Higher Yield in Stereoselective trans-Diol Synthesis Compared to Chloro Analog

In the reduction of 5-bromoacenaphthenequinone to trans-5-bromoacenaphthene-1,2-diol using sodium borohydride in isopropanol, a yield of 57% was achieved after recrystallization [1]. In contrast, analogous reduction of 5-chloroacenaphthenequinone under identical conditions yielded only 10–15% of the trans-diol [1]. This represents a 3.8- to 5.7-fold improvement in isolated yield for the bromo derivative.

Asymmetric Synthesis Chiral Building Blocks Stereoselective Reduction

Baker's Yeast-Mediated Reduction Delivers Exceptional Enantioselectivity (97–100% ee) for 5-Bromo Derivative

Baker's yeast-mediated reduction of 5-bromoacenaphthylene-1,2-dione in the presence of DMSO produced trans-5-bromoacenaphthene-1,2-diol with 97–100% enantiomeric excess (ee) and yields ranging from 21–72% depending on conditions [1]. The absolute configuration was assigned as (S,S) via exciton-coupled circular dichroism [1]. This level of stereocontrol is critical for applications in asymmetric catalysis and chiral resolution.

Biocatalysis Enantioselective Synthesis Green Chemistry

Bromine Atom Provides a Superior Handle for Pd-Catalyzed Cross-Coupling Reactions Compared to Chloro or Unsubstituted Analogs

The aryl bromide moiety at the 5-position of 5-bromo-1-acenaphthenol is highly reactive in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Heck couplings . This reactivity profile is superior to that of the corresponding chloro derivative (which requires harsher conditions or specialized catalysts) and entirely absent in the non-halogenated parent . The bromine substituent thus enables rapid diversification of the acenaphthene scaffold for library synthesis and SAR studies.

Cross-Coupling C-C Bond Formation Medicinal Chemistry

5-Bromo-1-acenaphthenol: Optimal Application Scenarios Based on Differentiated Evidence


Synthesis of Enantiopure trans-Acenaphthene-1,2-diols as Chiral Auxiliaries and Ligands

Leverage the 57% isolated yield and 97–100% ee achieved in baker's yeast-mediated reductions [1][2] to produce high-value chiral diols for asymmetric catalysis. The bromo substituent's electronic effects enhance stereoselectivity relative to chloro analogs, making it the preferred substrate for biotransformations [1].

Cross-Coupling-Enabled Diversification of Acenaphthene Scaffolds in Medicinal Chemistry

Utilize the reactive aryl bromide handle for Suzuki-Miyaura or Heck couplings to rapidly generate focused libraries of 5-aryl/alkenyl acenaphthenol derivatives. This approach is not feasible with the unsubstituted or chloro analogs without additional activation steps.

CNS Drug Discovery Programs Requiring Enhanced Lipophilicity

The 0.7 LogP unit increase over 1-acenaphthenol [3][4] suggests improved passive permeability, making 5-bromo-1-acenaphthenol a privileged scaffold for designing CNS-penetrant candidates. Prioritize this analog when balancing lipophilicity and hydrogen-bonding capacity in lead optimization.

Antimitotic Agent Development Inspired by Acenaphthene c-Mitosis Activity

Given that 5-bromoacenaphthene retains antimitotic activity while hydrophilic carboxy derivatives are inactive [5], 5-bromo-1-acenaphthenol represents a promising starting point for developing colchicine-site tubulin binders with tunable properties via further functionalization.

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